3-(2-Propoxyphenyl)propanal
Description
3-(2-Propoxyphenyl)propanal is an aldehyde derivative featuring a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the ortho (2-) position and a propanal (-CH₂CH₂CHO) side chain. The propoxy group’s electron-donating nature and steric bulk likely influence reactivity, solubility, and biological interactions. This article compares it with structurally related compounds, focusing on substituent effects, functional groups, and applications.
Properties
CAS No. |
1383152-78-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2-propoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O2/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8-9H,2,5,7,10H2,1H3 |
InChI Key |
LKWGFJAQZYCEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2-propoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, 2-propoxybenzaldehyde is reacted with a Grignard reagent derived from propyl bromide. The resulting intermediate is then subjected to acidic workup to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts in microbial fermentation processes can be explored for the production of optically pure forms of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Propoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Propoxyphenyl)propanoic acid.
Reduction: 3-(2-Propoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
3-(2-Propoxyphenyl)propanal serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it valuable in the development of new drugs. For instance, it can be transformed into derivatives that exhibit selective receptor binding properties, which are essential for targeting specific biological pathways.
1.2 Therapeutic Potential
Recent studies have indicated that compounds derived from this compound exhibit promising therapeutic effects. For example, some derivatives have shown activity as selective antagonists for certain receptors implicated in neuropsychiatric disorders. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy.
Case Study: D3 Receptor Antagonists
A notable application involves the modification of this compound to develop D3 receptor antagonists. These compounds have demonstrated efficacy in reducing drug-seeking behavior in animal models, indicating potential for treating addiction without the motor side effects commonly associated with other treatments .
Cosmetic Applications
2.1 Skin Care Formulations
In the cosmetic industry, this compound is utilized in skin care formulations due to its beneficial properties. It acts as a stabilizing agent and can enhance the sensory feel of products, contributing to improved user experience.
2.2 Polymer Interactions
The compound's interaction with various polymers has been explored to create formulations that are both effective and aesthetically pleasing. For example, it can be incorporated into emulsions where it aids in stabilizing the formulation while also providing moisturizing benefits .
Data Table: Comparison of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Enhances biological activity |
| D3 receptor antagonists | Reduces addiction-related behaviors | |
| Cosmetics | Skin care formulations | Improves stability and sensory feel |
| Polymer interactions | Provides moisturizing benefits |
Mechanism of Action
The mechanism of action of 3-(2-Propoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Substituent Effects :
- Position : Ortho-substituted compounds (e.g., 2-propoxy, 2-Cl) exhibit steric hindrance and electronic effects that alter reactivity and binding compared to meta-substituted analogs.
- Electron Donating/Withdrawing : Methoxy and propoxy groups enhance electron density on the phenyl ring, favoring electrophilic substitutions, while CF₃ and Cl reduce it, directing reactions to the aldehyde group.
Functional Group Impact :
- Aldehydes are prone to oxidation but reactive in condensation reactions.
- Carboxylic acids and α,β-unsaturated acids offer stability and diverse reactivity (e.g., salt formation, conjugate additions).
Applications :
Biological Activity
Overview of 3-(2-Propoxyphenyl)propanal
This compound, also known as propoxyphenyl propanal, is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a propanal group attached to a phenyl ring with a propoxy substituent, which influences its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural characteristics allow it to participate in several biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thus altering metabolic pathways. This can lead to therapeutic effects in conditions where enzyme regulation is crucial.
- Receptor Modulation : It may also interact with specific receptors, potentially influencing signal transduction pathways involved in various physiological processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : The compound has shown potential antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions.
- Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties against certain pathogens.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of this compound in a rodent model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling compared to the control group.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that this compound scavenged free radicals effectively, suggesting its potential as an antioxidant agent. The compound exhibited a dose-dependent response, indicating higher efficacy at increased concentrations.
-
Antimicrobial Studies :
- Research conducted on the antimicrobial properties of this compound revealed activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a natural antimicrobial agent.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
